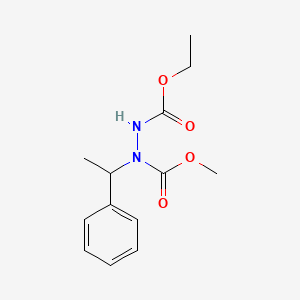
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a benzyl alcohol derivative followed by carbamate formation. The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .
Industrial production methods may involve continuous flow processes to optimize the reaction conditions and scale up the production. These methods focus on maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, using reagents like sodium hydroxide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate can be compared with other similar compounds such as:
Benzyl carbamates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl carbamates: These compounds have a phenyl group instead of a benzyl group, which can affect their reactivity and applications.
Properties
CAS No. |
69353-17-9 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl N-(ethoxycarbonylamino)-N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-4-19-12(16)14-15(13(17)18-3)10(2)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,14,16) |
InChI Key |
QGDQFWZIIIUCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C(C)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















